5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide

Lipophilicity Physicochemical profiling Drug-likeness

5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide (CAS 303144-62-9) is a synthetic thiophene-2-carboxamide derivative with the molecular formula C₁₅H₁₃N₃O₂S and a molecular weight of 299.3 g/mol. The compound features a 3-methyl-4-phenylthiophene core, a 5-cyano substituent, and an N-[(methoxyimino)methyl] carboxamide side chain.

Molecular Formula C15H13N3O2S
Molecular Weight 299.3 g/mol
Cat. No. B12434093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide
Molecular FormulaC15H13N3O2S
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)NC=NOC
InChIInChI=1S/C15H13N3O2S/c1-10-13(11-6-4-3-5-7-11)12(8-16)21-14(10)15(19)17-9-18-20-2/h3-7,9H,1-2H3,(H,17,18,19)
InChIKeyGSTFCRNVGKOVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide: A Structurally Defined Thiophene-2-Carboxamide Scaffold for Targeted Medicinal Chemistry


5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide (CAS 303144-62-9) is a synthetic thiophene-2-carboxamide derivative with the molecular formula C₁₅H₁₃N₃O₂S and a molecular weight of 299.3 g/mol [1]. The compound features a 3-methyl-4-phenylthiophene core, a 5-cyano substituent, and an N-[(methoxyimino)methyl] carboxamide side chain. This scaffold places it within a class of thiophene carboxamides that have been explored in patent literature as inhibitors of IKK-2 and antagonists of the CCR5 chemokine receptor [2]. The methoxyimino-methyl group distinguishes it from simpler amide analogs by introducing an additional hydrogen-bond acceptor site and modulating the conformational flexibility of the side chain.

Why 5-Cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide Cannot Be Replaced by Generic Thiophene Carboxamide Analogs


Generic substitution among thiophene-2-carboxamide derivatives is unreliable because the methoxyimino-methyl side chain present in this compound directly influences hydrogen-bonding capacity, lipophilicity, and conformational space in ways that are absent in analogs bearing dimethylamino-methylene or simple carboxamide termini [1]. The 5-cyano group further modulates the electron density of the thiophene ring, affecting both metabolic stability and target engagement in IKK-2/CCR5-related pathways described in the patent literature [2]. Without head-to-head data confirming functional equivalence, exchanging this compound for a close analog risks altered target affinity, selectivity, and physicochemical behavior—making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 5-Cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide Versus Its Closest Analogs


Lipophilicity Advantage: XLogP3-AA Comparison Demonstrates Higher logP for the Methoxyimino-Methyl Derivative

The target compound exhibits a computed XLogP3-AA of 3.6 [1], indicating greater lipophilicity than the simpler 5-cyano-4-methyl-3-phenylthiophene-2-carboxamide (CAS 70541-99-0), which has a calculated logP of approximately 2.9 [2]. This difference arises from the methoxyimino-methyl side chain, which adds hydrophobic surface area relative to the unsubstituted carboxamide. Higher lipophilicity may translate to improved membrane permeability in cell-based assays, a critical parameter when selecting compounds for intracellular target engagement studies.

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen Bond Acceptor Capacity: The Methoxyimino Group Provides an Additional HBA Site

The target compound has a computed hydrogen bond acceptor (HBA) count of 5, compared to 3 for the dimethylamino-methylene analog 5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenylthiophene-2-carboxamide (CAS 339111-53-4) [1]. The two additional HBA sites arise from the methoxy oxygen and the oxime nitrogen of the methoxyimino group, which are absent in the dimethylamino analog. This difference may affect recognition by hydrogen-bond-dependent targets such as kinase ATP-binding pockets, as suggested by the IKK-2 inhibitor pharmacophore described by Baxter et al. [2].

Hydrogen bonding Target engagement Structure-activity relationships

Topological Polar Surface Area: A Measurable Descriptor Differentiating the Methoxyimino from Dimethylamino and Unsubstituted Analogs

The target compound has a topological polar surface area (TPSA) of 103 Ų [1]. This is intermediate between the lower TPSA of the dimethylamino analog (estimated ~66 Ų) and the higher TPSA expected for analogs with additional polar substituents. In the context of thiophene-2-carboxamide IKK-2 inhibitors, the TPSA range of 60–140 Ų has been associated with orally bioavailable compounds [2]. The target compound's TPSA of 103 Ų places it within this favorable window while remaining distinct from closely related analogs, providing a rational basis for compound selection in permeability-limited screening campaigns.

Polar surface area Membrane permeability ADME profiling

Patent-Class Association with IKK-2 and CCR5 Inhibition Provides Scaffold Credibility Lacking in Untested Analogs

The thiophene-2-carboxamide scaffold represented by this compound is explicitly claimed in patent families describing IKK-2 inhibitors (WO 01/58890, US2004/0242573) [1] and has been linked to CCR5 antagonism in preliminary pharmacological screening [2]. While quantitative IC50 data for this specific compound are not publicly available, the broader scaffold has produced IKK-2 inhibitors with IC50 values as low as 25 nM (compound 22 in Baxter et al., 2004) [3]. In contrast, simpler analogs such as 5-cyano-4-methyl-3-phenylthiophene-2-carboxamide (CAS 70541-99-0) lack this patent-supported target annotation, making the target compound a more informed choice for research programs directed at IKK-2 or CCR5-mediated pathways.

IKK-2 inhibition CCR5 antagonism Patent pharmacology

Recommended Application Scenarios for 5-Cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide Based on Differentiation Evidence


Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies Targeting IKK-2

Given the patent-documented association of the thiophene-2-carboxamide scaffold with IKK-2 inhibition [1], this compound is suitable as a core scaffold for SAR exploration. Its distinct methoxyimino-methyl side chain provides a hydrogen-bond acceptor profile (5 HBA) that differs from the dimethylamino analog (3 HBA), enabling systematic probing of hinge-binding interactions in the IKK-2 ATP pocket. Researchers can use this compound to evaluate whether the methoxyimino oxygen contributes to affinity or selectivity relative to other side-chain variants.

CCR5 Antagonist Lead Identification and Chemokine Receptor Profiling

Preliminary pharmacological screening has indicated that compounds within this chemotype can act as CCR5 antagonists [2]. The target compound, with its balanced lipophilicity (XLogP3 = 3.6) and moderate polar surface area (TPSA = 103 Ų), is positioned within the physicochemical space associated with orally bioavailable GPCR ligands. It can serve as a starting point for medicinal chemistry optimization programs targeting HIV entry inhibition or inflammatory disorders mediated by CCR5.

Physicochemical Benchmarking of Thiophene Carboxamide Libraries

The compound's computed properties (XLogP3 = 3.6, TPSA = 103 Ų, 5 HBA, 1 HBD, 4 rotatable bonds) make it a useful reference standard for calibrating in silico ADME models in thiophene carboxamide chemical space [3]. When building compound libraries for high-throughput screening, this molecule can serve as a boundary marker for acceptable lipophilicity and polarity, helping medicinal chemists avoid analogs that drift into unfavorable property ranges.

Synthetic Methodology Development and Intermediate Validation

The methoxyimino-methyl carboxamide linkage represents a synthetically tractable functional group that can be prepared via condensation of the corresponding thiophene-2-carboxylic acid derivative with methoxyamine [4]. This compound can be used to validate new synthetic routes to N-alkoxyimino thiophene carboxamides, a subclass of heterocyclic amides with growing interest in agrochemical and pharmaceutical patent literature.

Quote Request

Request a Quote for 5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.